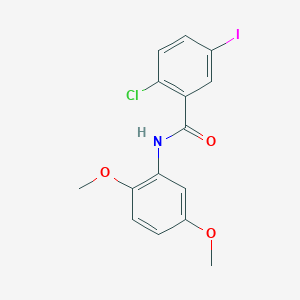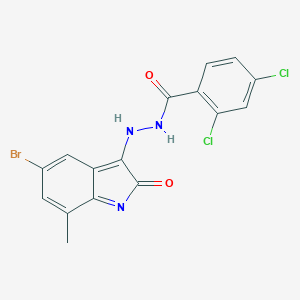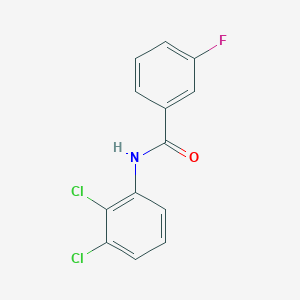![molecular formula C28H27N3O6 B343250 tert-butyl 6'-amino-1-[2-(benzyloxy)-2-oxoethyl]-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate CAS No. 4655-52-1](/img/structure/B343250.png)
tert-butyl 6'-amino-1-[2-(benzyloxy)-2-oxoethyl]-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, including amino, cyano, and oxo groups, makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic synthesis. One common approach is the organocatalyzed synthesis, which involves the use of bifunctional noncovalent organocatalysts. For instance, the synthesis can start with the preparation of Boc-tetramic acid, followed by a Michael addition reaction with benzylidenemalononitrile, and subsequent cyclization to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and improve scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce cyano groups to amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitro derivatives, while reduction of the cyano group can yield primary amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: Its spiro structure can be exploited in the development of novel materials with specific optical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Wirkmechanismus
The mechanism of action of tert-butyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds or electrostatic interactions with target proteins, while the spiro structure provides rigidity and specificity in binding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6-carboxylate: This compound shares a similar pyran structure but lacks the spiro configuration.
Tert-butyl (4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate: This compound has a different core structure but contains similar functional groups.
Uniqueness
The uniqueness of tert-butyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4’-pyran]-3’-carboxylate lies in its spiro configuration, which imparts distinct chemical and physical properties. This configuration can enhance the compound’s stability, specificity in binding interactions, and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
4655-52-1 |
|---|---|
Molekularformel |
C28H27N3O6 |
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
tert-butyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(2-oxo-2-phenylmethoxyethyl)spiro[indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C28H27N3O6/c1-17-23(25(33)37-27(2,3)4)28(20(14-29)24(30)36-17)19-12-8-9-13-21(19)31(26(28)34)15-22(32)35-16-18-10-6-5-7-11-18/h5-13H,15-16,30H2,1-4H3 |
InChI-Schlüssel |
UKZNWNVUWNCZGV-UHFFFAOYSA-N |
SMILES |
CC1=C(C2(C3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4)C(=C(O1)N)C#N)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC1=C(C2(C3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4)C(=C(O1)N)C#N)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-5-iodo-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B343167.png)

![2-chloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-iodobenzamide](/img/structure/B343171.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B343173.png)
![2-chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide](/img/structure/B343175.png)
![ethyl {2-[2-(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B343178.png)
![2-chlorobenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B343179.png)
![3-(2-furyl)-2-methylacrylaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B343182.png)
![6-(3-Bromophenyl)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B343183.png)

![N-(1-({2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}carbonyl)-2-{4-nitrophenyl}vinyl)benzamide](/img/structure/B343188.png)

![N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B343191.png)
![2-chloro-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B343193.png)
